molecular formula C9H16O3 B8785259 1,4-Dioxaspiro[4.5]decane-6-methanol

1,4-Dioxaspiro[4.5]decane-6-methanol

Cat. No. B8785259
M. Wt: 172.22 g/mol
InChI Key: PEAQWZZFHDUADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxaspiro[4.5]decane-6-methanol is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dioxaspiro[4.5]decane-6-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxaspiro[4.5]decane-6-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,4-Dioxaspiro[4.5]decane-6-methanol

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]decan-6-ylmethanol

InChI

InChI=1S/C9H16O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h8,10H,1-7H2

InChI Key

PEAQWZZFHDUADY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)CO)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 1,4-dioxaspiro[4.5]decane-6-carboxylate (3.87 g, 19.3 mmol) in THF (40 mL) and cooled to 0°C. LiAlH4 was added dropwise and stirred for 5 hours. The reaction was quenched by subsequent dropwise addition of water (1.3 mL) 15% NaOH (1.3 mL) and water (2.6 mL) and filtered thru a CELITE® pad. Concentration of the filtrate afforded the title compound as clear oil that was carried to the next step without further purification. MS m/z 173.1 (M+1).
Quantity
3.87 g
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40 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a mixture of methyl 1,4-dioxaspiro[4.5]decane-6-carboxylate (3.00 g, 15.0 mmol) in THF (45 mL) at 0° C. was added LiAlH4 (2M in TI-IF (9.00 mL, 18.0 mmol) dropwise. The mixture was then allowed to warm to rt and stirred overnight. The mixture was then cooled to 0° C. and 1.36 mL of H2O was added very slowly. The reaction mixture was basified by adding 0.682 mL of 15% NaOH and then 3.41 mL of H2O. The resulting mixture was filtered through a pad of celite, washed with Et2O, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 3.95-4.05 (m, 4H), 3.71-3.79 (m, 1H), 3.52-3.59 (m, 1H), 2.81 (dd, 1H, J=3.9 Hz, 7.1 Hz), 1.78-1.91 (m, 2H), 1.61-1.73 (m, 3H), 1.41-1.53 (m, 2H), 1.24-1.40 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
45 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
1.36 mL
Type
reactant
Reaction Step Three
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Quantity
0.682 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.41 mL
Type
reactant
Reaction Step Five

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